molecular formula C10H12N2O4 B1401122 3-(3-Methoxy-4-nitrophenoxy)azetidine CAS No. 1344094-78-5

3-(3-Methoxy-4-nitrophenoxy)azetidine

Cat. No.: B1401122
CAS No.: 1344094-78-5
M. Wt: 224.21 g/mol
InChI Key: CIFAQYJJTFVLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxy-4-nitrophenoxy)azetidine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a four-membered saturated heterocycle known to confer favorable properties to drug molecules, such as enhanced metabolic stability and three-dimensionality . This compound is substituted with a 3-methoxy-4-nitrophenoxy group, combining electron-donating and electron-withdrawing substituents on the aromatic ring, which influences its electronic properties and provides handles for further synthetic modification . The azetidine scaffold is a privileged structure in pharmaceutical development. Azetidine derivatives are recognized as conformationally constrained analogs of biologically relevant molecules and have demonstrated a wide range of pharmacological activities in scientific research . They have been explored as gamma-aminobutyric acid (GABA) uptake inhibitors for neurological research , and various azetidinone derivatives (β-lactams) are well-known for their classic antibiotic activities . Furthermore, the azetidine core is under investigation in other therapeutic areas, including as cholesterol absorption inhibitors, enzyme inhibitors, and antitumor agents . The primary value of this compound for researchers lies in its potential as a versatile synthetic intermediate. The reactive primary amine and the strained azetidine ring make it a suitable precursor for constructing more complex molecules . The nitro group on the aromatic ring can be selectively reduced to an aniline, which can subsequently be functionalized via diazotization or amide formation, thereby greatly expanding the structural diversity accessible from this single compound . This makes it a valuable template for generating libraries of compounds in structure-activity relationship (SAR) studies during hit-to-lead optimization campaigns. Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-methoxy-4-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-10-4-7(16-8-5-11-6-8)2-3-9(10)12(13)14/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFAQYJJTFVLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-nitrophenoxy)azetidine typically involves the reaction of 3-methoxy-4-nitrophenol with azetidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-nitrophenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The azetidine ring structure is commonly associated with antimicrobial properties. Compounds within this class have been investigated for their effectiveness against various pathogens, including bacteria and viruses. For instance, azetidinone derivatives have shown significant antibacterial activity, particularly against strains of Mycobacterium tuberculosis and other resistant bacteria . The incorporation of functional groups like methoxy and nitro can enhance these properties, making 3-(3-Methoxy-4-nitrophenoxy)azetidine a candidate for further antimicrobial studies.

Antiviral Properties

Research indicates that azetidine derivatives can exhibit antiviral activities against a range of viruses. For example, azetidinone compounds have demonstrated efficacy against human cytomegalovirus and influenza viruses . The structural modifications present in this compound may provide avenues for developing new antiviral agents through structure-activity relationship studies.

Anticancer Potential

Compounds with azetidine frameworks have been explored for their anticancer properties. Studies have shown that certain azetidinone derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells . The introduction of the methoxy and nitro groups in this compound could potentially enhance its activity against tumor cells, warranting further investigation into its anticancer capabilities.

Chemical Reactivity and Synthesis

The unique structure of this compound contributes to its reactivity profile. Azetidines are known for their high ring strain, which often leads to increased reactivity compared to larger cyclic compounds. This characteristic makes them suitable for various chemical transformations, including nucleophilic substitutions and cycloadditions. The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for its development as a pharmaceutical agent. Comparative studies with similar compounds can provide insights into how variations in substituents affect biological outcomes. For example:

Compound NameStructureNotable Features
3-(4-Nitrophenyl)azetidineStructure (not displayed)Lacks methoxy group; exhibits different reactivity
2-(3-Methoxyphenyl)azetidineStructure (not displayed)Contains methoxy but lacks nitro; potential different biological activities
4-MethoxyazetidineStructure (not displayed)Simple azetidine with only one methoxy; less complex

This table illustrates how structural variations can significantly influence the chemical properties and biological activities of azetidines, emphasizing the uniqueness of this compound.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidine ring may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Nitrophenoxy)azetidine Hydrochloride

  • Structure: Differs by lacking the methoxy group at the 4-position of the phenoxy ring (nitro at 3-position only) .
  • The hydrochloride salt form enhances solubility in polar solvents.
  • Applications : Used in R&D as a building block for pharmaceuticals or ligands, though specific biological data are unavailable .

2-(4-Methoxyphenoxy)-3-nitropyridine

  • Structure : Replaces the azetidine ring with a pyridine ring; nitro and methoxy groups are positioned at 3- and 4-positions, respectively .
  • Key Properties :
    • The aromatic pyridine ring confers planar geometry, influencing fluorescence properties .
    • Lower ring strain compared to azetidine, reducing reactivity but improving thermal stability.
  • Applications : Studied for fluorescence applications due to extended π-conjugation .

3-Methoxy-4-nitrophenol

  • Structure: A simpler aromatic compound lacking the azetidine ring and phenoxy linker .
  • Key Properties: Higher acidity (pKa ~7–8) due to the nitro group’s electron-withdrawing effect. Limited solubility in nonpolar solvents compared to azetidine derivatives.
  • Applications : Intermediate in synthesis of dyes, pharmaceuticals, and agrochemicals .

N-Alkylated Azetidine Derivatives

  • Structure: Azetidine rings functionalized with alkyl or aryl groups (e.g., 3-(4-methylphenoxy)azetidine) .
  • Key Properties :
    • Alkyl groups improve lipophilicity (higher logP), enhancing membrane permeability.
    • Reduced ring strain compared to nitro/methoxy-substituted derivatives, affecting energetic applications .
  • Applications : Explored as energetic plasticizers or pharmaceutical scaffolds .

Functional and Physicochemical Comparison

Table 1: Comparative Properties of 3-(3-Methoxy-4-nitrophenoxy)azetidine and Analogs

Compound Molecular Weight logP (Predicted) Key Substituents Applications
This compound ~254.24 ~1.5 Azetidine, 3-OMe, 4-NO₂ Research (potential drugs, materials)
3-(3-Nitrophenoxy)azetidine HCl ~234.67 ~0.8 Azetidine, 3-NO₂ Pharmaceutical intermediates
2-(4-Methoxyphenoxy)-3-nitropyridine ~246.22 ~2.1 Pyridine, 4-OMe, 3-NO₂ Fluorescence studies
3-Methoxy-4-nitrophenol ~169.12 ~1.2 Phenol, 3-OMe, 4-NO₂ Synthetic intermediate
3-(4-Methylphenoxy)azetidine ~177.24 ~2.3 Azetidine, 4-Me Energetic materials

Key Observations:

  • Electronic Effects: The nitro group in this compound withdraws electrons, while the methoxy group donates electrons, creating a polarized aromatic system. This contrasts with analogs like 3-(3-Nitrophenoxy)azetidine HCl, which lacks electronic modulation .
  • Solubility: Azetidine derivatives with polar substituents (e.g., -NO₂, -OMe) exhibit moderate solubility in organic solvents, whereas simpler phenols (e.g., 3-Methoxy-4-nitrophenol) are more water-soluble .
  • Biological Relevance: Compounds with lower molecular weight and logP >2 (e.g., azetidine derivatives with bromine) show higher bioactivity, suggesting that this compound’s logP (~1.5) may limit membrane permeability compared to alkylated analogs .

Biological Activity

3-(3-Methoxy-4-nitrophenoxy)azetidine is a synthetic compound characterized by the presence of an azetidine ring and functional groups that may confer significant biological activity. This article reviews its synthesis, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle known for high ring strain, which often leads to increased reactivity.
  • Substituents : The presence of a methoxy group and a nitro group on the phenoxy moiety enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : 3-methoxy-4-nitrophenol and azetidine.
  • Conditions : The reaction is generally conducted in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) under heat to facilitate product formation.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. The mechanism may involve the nitro group undergoing bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against various microbial strains.

Anticancer Effects

In vitro studies have suggested that compounds related to azetidines can exhibit antiproliferative effects against cancer cell lines. For instance, similar azetidine derivatives have shown significant activity against MCF-7 breast cancer cells, with some derivatives displaying IC50 values in the nanomolar range . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.

The biological activity of this compound may be attributed to:

  • Enzyme Interaction : The azetidine ring can interact with enzymes and receptors, potentially modulating their activity.
  • Cellular Targets : The nitro group can generate reactive species that damage cellular components, leading to apoptosis or necrosis in targeted cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesNotable Biological Activity
3-(4-Nitrophenyl)azetidineLacks methoxy group; different reactivity profileAntimicrobial properties reported
2-(3-Methoxyphenyl)azetidineContains methoxy but lacks nitro; altered activityPotential anticancer activity
4-MethoxyazetidineSimple azetidine; less complex structureLimited biological data available

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that azetidine derivatives could inhibit the growth of breast cancer cell lines effectively. Specific analogs exhibited IC50 values as low as 10 nM, indicating strong antiproliferative effects .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of related compounds showed promising results against various bacterial strains, suggesting that this compound could possess similar effects .

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterTypical RangeImpact on Yield
Temperature80–100°C↑ yield (70–85%)
Reaction Time12–24 hoursProlonged time → side reactions
Base (e.g., NaOH)1.2–2.0 equivalentsExcess → hydrolysis risk

Basic: How is the compound characterized structurally, and what analytical techniques are most reliable?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH2_2) and aromatic protons (δ ~6.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak at m/z 223.0852 (C10_{10}H12_{12}N2_2O3_3) .
  • X-ray Crystallography : Resolves stereochemistry and confirms nitro-group orientation .

Advanced: How do substituent modifications (e.g., nitro vs. methoxy position) influence biological activity?

Answer:
Substituent positioning alters electron density and steric effects , impacting target binding. For example:

  • Nitro group at C4 (vs. C2): Enhances enzyme inhibition (IC50_{50} ↓ 30% for kinase targets) due to stronger electron-withdrawing effects .
  • Methoxy at C3 : Improves solubility but reduces receptor affinity compared to halogenated analogs .

Q. Table 2: Structure-Activity Relationship (SAR) of Key Analogs

CompoundSubstituentsIC50_{50} (μM)
This compound3-OMe, 4-NO2_20.45
3-(4-Fluoro-3-methylphenoxy)azetidine4-F, 3-Me1.20
3-(4-Bromo-3-Cl-phenoxy)azetidine4-Br, 3-Cl0.90

Advanced: What mechanistic insights explain contradictory enzyme inhibition data across studies?

Answer: Discrepancies arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states of the nitro group, affecting binding .
  • Enzyme isoforms : Selective inhibition of α-isoform vs. β-isoform kinases due to active-site steric differences .
  • Purity : Trace impurities (e.g., azetidine hydrolysis byproducts) may artificially inflate IC50_{50} values .

Q. Methodological Recommendations :

  • Standardize assays using recombinant enzymes and HPLC-purified compound.
  • Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR), identifying key interactions:
    • Nitro group hydrogen bonds with Lys721.
    • Azetidine ring π-stacking with Phe723 .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

Validation : Compare computational ΔG values with experimental Kd_d from SPR (surface plasmon resonance) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the azetidine ring .
  • Long-term stability : NMR-monitored studies show <5% degradation over 12 months under these conditions .

Advanced: What strategies resolve low yields in large-scale synthesis?

Answer:

  • Continuous Flow Reactors : Improve heat dissipation and reduce side reactions (e.g., nitro reduction) .
  • Microwave Assistance : Reduces reaction time from 24 hours to 2 hours (yield ↑ 15%) .
  • In-line Purification : Simulated moving bed (SMB) chromatography enhances throughput .

Advanced: How does the compound’s reactivity compare to its des-nitro analog?

Answer:

  • Electrophilicity : The nitro group increases susceptibility to nucleophilic attack (e.g., by thiols in glutathione), reducing in vivo stability .
  • Reduction Potential : Nitro → amine reduction (via H2_2/Pd-C) occurs at E1/2_{1/2} = –0.75 V (vs. SCE), absent in des-nitro analogs .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Hepatotoxicity : HepG2 cells (IC50_{50} > 50 μM deemed safe) .
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp; IC50_{50} > 10 μM acceptable) .
  • Cytotoxicity : MTT assay in HEK293 cells .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) aid in metabolic studies?

Answer:

  • Tracing Metabolites : 15^{15}N-labeled azetidine enables LC-MS detection of ring-opening metabolites (e.g., β-alanine derivatives) .
  • Mechanistic Insights : 19^{19}F-NMR (if fluorinated analogs are used) tracks metabolic stability in liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxy-4-nitrophenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxy-4-nitrophenoxy)azetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.